3-cyclopropyl-1H-indazol-4-amine
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Overview
Description
3-cyclopropyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-indazol-4-amine typically involves the formation of the indazole core followed by the introduction of the cyclopropyl and amine groups. One common method includes:
Formation of Indazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-cyclopropyl-1H-indazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the cyclopropyl group but shares the indazole core.
3-cyclopropyl-1H-indazole: Lacks the amine group but has the cyclopropyl and indazole core.
4-amino-1H-indazole: Similar structure but without the cyclopropyl group.
Uniqueness
3-cyclopropyl-1H-indazol-4-amine is unique due to the presence of both the cyclopropyl and amine groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-cyclopropyl-2H-indazol-4-amine |
InChI |
InChI=1S/C10H11N3/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,13) |
InChI Key |
VVENNNJNHHPBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=NN2)C=CC=C3N |
Origin of Product |
United States |
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